![molecular formula C17H18N2O B2476536 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 692746-99-9](/img/structure/B2476536.png)
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
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Overview
Description
2-(Methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound. It has a unique chemical complexity despite its small size. Imidazole derivatives, including this compound, play essential roles in various biological processes and exhibit diverse pharmacological activities .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances. Researchers have explored regiocontrolled methods for constructing substituted imidazoles. These heterocycles serve as key components in functional molecules used across various applications, from pharmaceuticals to dyes and catalysis .
For example, a novel protocol involves cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Molecular Structure Analysis
The crystal structure of 2-methylimidazole reveals an approximately planar molecule. The maximum deviation from the least-squares imidazole plane is minimal. N–H···N hydrogen bonds link the molecules, forming infinite chains. The dihedral angle between intersecting chains is 76.90° .
Chemical Reactions Analysis
Imidazole undergoes various reactions, including OH-addition and H-abstraction pathways. OH addition is more rapid than H-abstraction. The regioselectivity of oxidation reactions decreases with increasing temperatures and decreasing pressures. The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be approximately 4.74 days .
Physical And Chemical Properties Analysis
Imidazole is a combustible dust that can form explosive mixtures with air. It may cause skin burns, eye damage, and respiratory irritation. Proper handling, storage, and disposal are essential .
Scientific Research Applications
Anti-Breast Cancer Agent
Imidazole derivatives, including this compound, have been studied for their potential therapeutic mechanisms as an MCF-7 inhibitor in breast cancer treatment strategies . The compounds with imidazole scaffold provide electronic-rich characteristics responsible for binding with a variety of enzymes, proteins, and receptors .
EGFR-TK Inhibitors
Imidazolone-sulphonamide-pyrimidine hybrids, which can be designed and synthesized as modified analogs of some reported EGFR inhibitors, have shown cytotoxic activity against the breast MCF-7 cancerous cell line . These compounds have the ability to inhibit EGFR kinase .
Apoptosis-Inducing Agents
Certain compounds, including 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, have been found to induce cellular apoptosis, rapidly eradicating premalignant cells . This activation of apoptosis is becoming more valued as a biologically meaningful anticancer method .
Cell Cycle Analysis
Some compounds have been found to halt MCF-7 cells at the G1 phase with a concomitant decrease in cellular percentage at the S and G2/M phases . This could be a potential application in cancer treatment .
Expression Level Modulation
Certain compounds have been found to upregulate the level of Bax expression and decline the expression value of Bcl-2 . This modulation of expression levels could be a potential application in cancer treatment .
Quantitative Analysis
2-Oxo-imidazole-containing dipeptides (2-oxo-IDPs), novel imidazole-containing dipeptide (IDP) derivatives, exhibit a much higher antioxidant capacity than that of IDPs . Methods for the quantitative analysis of 2-oxo-IDPs are needed .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(methoxymethyl)-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANPLQXIPRQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195069 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole |
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